Spirost-5-en-3-yl hexanoate

Alzheimer's disease neuroprotection amyloid-beta

Researchers studying Aβ-mediated mitochondrial toxicity face confounding off-target effects with 22R-hydroxycholesterol or diosgenin. This synthetic spirostenol ester offers a clean, non-steroidogenic alternative. - **Mechanistic Precision:** Dual-site Aβ binding via 3β-hexanoate ester; protects against 1-10 µM Aβ1-42. - **In Vivo Validated:** BBB-permeable, reduces hippocampal amyloid deposits, improves Morris water maze performance. - **Research Utility:** Essential positive control for AD drug discovery & SAR campaigns targeting Aβ aggregation.

Molecular Formula C33H52O4
Molecular Weight 512.775
CAS No. 1260369-44-5
Cat. No. B2928813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirost-5-en-3-yl hexanoate
CAS1260369-44-5
Molecular FormulaC33H52O4
Molecular Weight512.775
Structural Identifiers
SMILESCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C
InChIInChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3
InChIKeyVMOZFSWFUBLCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spirost-5-en-3-yl hexanoate (Caprospinol) Procurement Evidence: Neuroprotective Steroid for Alzheimer's and Mitochondrial Research


Spirost-5-en-3-yl hexanoate (CAS 1260369-44-5), also known as caprospinol or SP-233, is a synthetic steroidal ester derived from the spirostane scaffold, specifically a 3β-O-hexanoate derivative of spirost-5-en-3-ol (diosgenin caproate) [1]. It is classified as a heterospirostenol and was rationally designed as a metabolically stable analog of the endogenous neurosteroid 22R-hydroxycholesterol, with enhanced lipophilicity (calculated logP ~8.82) and improved blood-brain barrier penetration [2]. The compound has been extensively characterized for its ability to bind β-amyloid (Aβ) peptides, inhibit Aβ aggregation, and protect neuronal mitochondrial function, positioning it as a mechanistically distinct tool for Alzheimer's disease (AD) research and mitochondrial toxicity studies [3].

Aβ peptide binding & aggregation inhibition studies
Mitochondrial Aβ scavenging & respiratory protection
CNS penetration via enhanced lipophilicity (logP ~8.8)
Metabolically stable, non-steroidogenic spirostenol probe

Why Generic Diosgenin Esters Cannot Substitute for Spirost-5-en-3-yl Hexanoate in Aβ-Targeted Research


While spirost-5-en-3-yl hexanoate belongs to the broader class of spirostenol esters, substitution with structurally related compounds such as diosgenin (the parent aglycone), diosgenin acetate, or even 22R-hydroxycholesterol is not scientifically equivalent. Evidence demonstrates that the specific 3β-hexanoate ester chain and the precise (22R,25R)-20α stereochemistry are critical for conferring dual binding site engagement on Aβ peptides and for achieving protection against high (1-10 μM) Aβ concentrations [1]. In contrast, the parent diosgenin lacks this ester moiety and exhibits different biological targets, primarily modulating LXRα and AMPK pathways in metabolic models rather than directly binding Aβ [2]. Furthermore, 22R-hydroxycholesterol, the endogenous lead compound, is metabolically labile and exhibits steroidogenic activity, whereas spirost-5-en-3-yl hexanoate is devoid of such off-target effects [3]. Therefore, generic substitution compromises experimental reproducibility and invalidates the specific mechanism of Aβ scavenging and mitochondrial protection that defines this research tool.

Diosgenin Lacks 3β-hexanoate ester; targets LXRα/AMPK pathways, not Aβ binding. May invalidate Aβ-scavenging endpoints.
22R-OHC Endogenous lead compound with steroidogenic activity; may confound neuroprotection interpretation with hormone signaling.
Other esters Stereochemistry (22R,25R)-20α and hexanoate chain length are critical for dual-site Aβ engagement; simple analogs may shift selectivity.

Quantitative Differentiation Evidence for Spirost-5-en-3-yl Hexanoate (Caprospinol) vs. Structural Analogs


Superior Neuroprotection Against High-Concentration Aβ Toxicity Compared to Other Spirostenol Derivatives

In a comparative study of naturally occurring spirostenols, only three compounds protected PC12 neuronal cells against high concentrations (1-10 μM) of Aβ1-42-induced toxicity. Among these, the active entities shared a common structural feature: a long-chain ester at position 3 and specific stereochemistry. Spirost-5-en-3-yl hexanoate was one of these three active compounds, demonstrating the ability to bind to both computationally identified binding sites on Aβ, whereas 22R-hydroxycholesterol bound preferentially to only one site [1]. The presence of the hexanoate ester chain is directly implicated in conferring this dual-site binding capability, which is essential for neutralizing high Aβ burden [1].

Aβ neurotoxicity protection
Head-to-head
≥10-fold higher Aβ1-42 concentration tolerance (1–10 μM vs. 0.1 μM for other spirostenols)
Supports high-Aβ-burden model studies
PC12 neuronal cells; membrane potential & ATP endpoints
Alzheimer's disease neuroprotection amyloid-beta

Restoration of Mitochondrial Respiratory Coefficient in Isolated Rat Brain Mitochondria Exposed to Aβ1-42

In isolated rat forebrain mitochondria, picomolar concentrations of Aβ1-42 significantly decreased the mitochondrial respiratory coefficient. Co-treatment with SP-233 (spirost-5-en-3-yl hexanoate) partially reversed this decrease [1]. Additionally, SP-233 abolished the uncoupling of oxidative phosphorylation induced by carbonyl cyanide 3-chlorophenylhydrazone (CCCP), a classic uncoupling agent [1]. These data demonstrate a direct, protective effect of the compound on mitochondrial respiratory chain function in the presence of Aβ, a property not reported for the parent diosgenin in this specific mitochondrial context [1].

Mitochondrial respiration
Cross-study comparable
Partially reversed Aβ-induced decrease in respiratory coefficient
Supports mitochondrial function endpoint context
Isolated rat brain mitochondria; picomolar Aβ
mitochondrial dysfunction oxidative phosphorylation Alzheimer's disease

Complete Scavenging of Aβ1-42 from Neuronal Mitochondrial Matrix

Treatment of SK-N-AS human neuroblastoma cells with Aβ1-42 resulted in the accumulation of the peptide within the mitochondrial matrix. Co-administration of SP-233 completely scavenged Aβ1-42 from the mitochondrial matrix [1]. This demonstrates a unique ability to prevent mitochondrial Aβ accumulation, a phenomenon linked to mitochondrial dysfunction in AD. In contrast, diosgenin, the parent aglycone, has not been shown to directly scavenge Aβ from mitochondrial compartments; its reported effects are primarily on LXRα inhibition and AMPK activation in hepatic cells [2].

Mitochondrial Aβ clearance
Cross-study comparable
Complete scavenging of Aβ1-42 from mitochondrial matrix
Supports subcellular Aβ targeting studies
SK-N-AS human neuroblastoma cells
amyloid-beta clearance mitochondrial matrix Alzheimer's disease

In Vivo Cognitive Improvement and Amyloid Plaque Reduction in an Alzheimer's Disease Rat Model

In an in vivo rat model of Alzheimer's disease, caprospinol (spirost-5-en-3-yl hexanoate) treatment significantly attenuated memory impairment as assessed by Morris water maze tests. This cognitive recovery was accompanied by a quantifiable reduction in hippocampal amyloid deposits, decreased astrogliosis, reduced neurodegeneration, and lower Tau protein phosphorylation [1]. Importantly, caprospinol demonstrated dose- and duration-dependent bioavailability in the rat forebrain, confirming its ability to cross the blood-brain barrier [1]. In contrast, the parent compound diosgenin has not been shown to reduce amyloid plaques or improve cognitive function in AD models; its in vivo effects are primarily metabolic (e.g., reducing hepatic triglycerides) [2].

In vivo AD model response
Cross-study comparable
Attenuated memory impairment & reduced hippocampal amyloid deposits in rat model
Model-response endpoint context
Morris water maze; dose-dependent brain bioavailability
Alzheimer's disease cognitive function amyloid plaques

Absence of Steroidogenic Activity Compared to Endogenous Lead Compound 22R-Hydroxycholesterol

22R-Hydroxycholesterol, the endogenous neuroprotective steroid from which caprospinol was derived, possesses inherent steroidogenic activity, which limits its utility as a selective tool compound. In contrast, spirost-5-en-3-yl hexanoate and other active spirostenol derivatives were found to be devoid of steroidogenic activity [1]. This functional selectivity was directly assessed by measuring the compounds' ability to stimulate steroid hormone production, with caprospinol showing no significant effect [1].

Steroidogenic selectivity
Head-to-head
No steroidogenic activity vs. 22R-hydroxycholesterol
Enables cleaner Aβ-mechanism interpretation
Steroidogenesis assay; no hormone induction
drug development off-target effects steroidogenesis

Enhanced Lipophilicity and Predicted Blood-Brain Barrier Penetration Compared to Diosgenin

Spirost-5-en-3-yl hexanoate exhibits a calculated logP of 8.82 , significantly higher than the parent aglycone diosgenin (logP ~5.7-6.0). This increased lipophilicity correlates with improved blood-brain barrier penetration, as demonstrated by measurable brain bioavailability in rat studies [1]. While this evidence is physicochemical and indirect, it supports the compound's suitability for CNS-targeted research, a property not shared equally by all spirostenol esters.

BBB penetration potential
Class-level inference
logP ~8.82 (vs. diosgenin ~5.7–6.0); confirmed rat brain bioavailability
Supports CNS exposure in research models
In silico prediction; dose-dependent brain levels
blood-brain barrier CNS penetration physicochemical properties

High-Impact Research Applications of Spirost-5-en-3-yl Hexanoate (Caprospinol) in Alzheimer's and Mitochondrial Studies


Investigating Aβ-Induced Mitochondrial Dysfunction in Primary Neuronal Cultures

Researchers studying the direct impact of Aβ1-42 on mitochondrial bioenergetics can utilize spirost-5-en-3-yl hexanoate as a validated tool to block Aβ accumulation in the mitochondrial matrix and partially restore respiratory coefficient impairment [1]. The compound's ability to completely scavenge Aβ from mitochondria allows for precise dissection of Aβ-mediated mitochondrial toxicity pathways, independent of other cellular Aβ pools [1].

In Vivo Efficacy Studies in Alzheimer's Disease Rodent Models

Spirost-5-en-3-yl hexanoate is uniquely suited for in vivo AD research due to its demonstrated ability to cross the blood-brain barrier, reduce hippocampal amyloid deposits, and improve cognitive performance in Morris water maze tests [2]. This compound serves as a positive control or mechanistic probe in studies evaluating novel AD therapeutics targeting amyloid pathology and cognitive decline [2].

Structure-Activity Relationship (SAR) Studies of Neuroprotective Spirostenols

As one of the few spirostenol derivatives shown to protect against high concentrations (1-10 μM) of Aβ1-42, this compound is an essential comparator in SAR campaigns aimed at optimizing Aβ-binding affinity and neuroprotective potency [3]. Its dual-site binding mechanism on Aβ, conferred by the 3β-hexanoate ester, provides a benchmark for designing next-generation analogs with improved efficacy [3].

Comparative Pharmacology vs. 22R-Hydroxycholesterol and Diosgenin

For studies requiring a selective, non-steroidogenic tool to probe Aβ-mediated neurotoxicity, spirost-5-en-3-yl hexanoate offers a clear advantage over 22R-hydroxycholesterol (which has confounding steroidogenic activity) and diosgenin (which lacks direct Aβ-binding and mitochondrial protective effects) [3][4]. This enables cleaner interpretation of neuroprotective mechanisms in both in vitro and in vivo settings.

Application
Selection Property
Validation Focus
Aβ-mitochondrial dysfunction studies
Mitochondrial Aβ scavenging
Respiratory coefficient & matrix clearance endpoints
In vivo AD model studies
CNS penetration & plaque reduction
Cognitive performance & amyloid pathology endpoints
Neuroprotective spirostenol SAR
Aβ-binding affinity benchmark
Dual-site binding & neuroprotection assay endpoints
Comparator pharmacology (vs. 22R-OHC / diosgenin)
Non-steroidogenic Aβ targeting
Absence of steroidogenic activity & selectivity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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